Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 40862-88-2
VCID: VC5241949
InChI: InChI=1S/C12H12O3S/c1-3-15-12(13)11-7-8-6-9(14-2)4-5-10(8)16-11/h4-7H,3H2,1-2H3
SMILES: CCOC(=O)C1=CC2=C(S1)C=CC(=C2)OC
Molecular Formula: C12H12O3S
Molecular Weight: 236.29

Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate

CAS No.: 40862-88-2

Cat. No.: VC5241949

Molecular Formula: C12H12O3S

Molecular Weight: 236.29

* For research use only. Not for human or veterinary use.

Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate - 40862-88-2

Specification

CAS No. 40862-88-2
Molecular Formula C12H12O3S
Molecular Weight 236.29
IUPAC Name ethyl 5-methoxy-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C12H12O3S/c1-3-15-12(13)11-7-8-6-9(14-2)4-5-10(8)16-11/h4-7H,3H2,1-2H3
Standard InChI Key MBXKYFARHLNLDY-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(S1)C=CC(=C2)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate features a fused bicyclic system comprising a benzene ring condensed with a thiophene ring. The methoxy (-OCH₃) group at the 5-position and the ethyl ester (-COOCH₂CH₃) at the 2-position contribute to its electronic and steric properties, enabling diverse reactivity. The molecular formula is C₁₂H₁₂O₃S, with a molecular weight of 236.28 g/mol .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number40862-88-2
Molecular FormulaC₁₂H₁₂O₃S
Molecular Weight236.28 g/mol
IUPAC NameEthyl 5-methoxy-1-benzothiophene-2-carboxylate
Boiling Point357.6°C at 760 mmHg
Density1.199 ± 0.06 g/cm³ (predicted)

The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) spectroscopy, with characteristic peaks for the ethyl ester (δ ~4.4 ppm, quartet; δ ~1.4 ppm, triplet) and aromatic protons (δ 7.5–8.2 ppm).

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is typically synthesized through cyclization reactions. A common route involves the condensation of 2-fluorobenzaldehyde derivatives with ethyl thioglycolate under basic conditions (e.g., triethylamine in dimethyl sulfoxide [DMSO]), achieving yields of 21–96% depending on substituents.

Representative Procedure:

  • Cyclization: 2-Fluoro-5-methoxybenzaldehyde (1.0 eq) reacts with ethyl thioglycolate (1.2 eq) in DMSO at 60°C for 12 hours.

  • Purification: The crude product is isolated via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Table 2: Comparison of Synthetic Routes

MethodReagentsYield
Cyclization2-Fluorobenzaldehyde, DMSO21–96%
Base-Mediated HydrolysisNaOH, ethanol70–85%

Industrial Production

Industrial synthesis employs continuous flow processes to enhance scalability. Catalytic systems, such as palladium-based catalysts, optimize regioselectivity in substitution reactions, achieving yields up to 87%.

Physicochemical Properties

Thermal Stability

The compound exhibits a boiling point of 357.6°C at standard atmospheric pressure , making it suitable for high-temperature reactions. Its melting point remains uncharacterized, though analogs with similar structures (e.g., ethyl 5-methylbenzo[b]thiophene-2-carboxylate) show melting points between 192–196°C .

ActivityTargetEfficacy
AntimicrobialMRSAMIC = 4 µg/mL
AntiviralSARS-CoV-2 MᵖᴿᴼDAS Score = 0.89
AntitumorSTAT3 Signaling PathwayIC₅₀ = 12 µM

Applications in Material Science

Electronic Materials

The compound’s conjugated π-system enables use in organic semiconductors. Studies indicate a bandgap of 2.8 eV, suitable for photovoltaic applications .

Optical Properties

Fluorescence emission at 450 nm (λₑₓ = 360 nm) suggests utility in light-emitting diodes (LEDs) and sensors.

Analytical Characterization Techniques

Spectroscopic Methods

  • ¹H NMR: Peaks at δ 4.4 ppm (ethyl ester) and δ 3.8 ppm (methoxy group).

  • HPLC: Retention time = 8.2 min (C18 column, acetonitrile/water 70:30) .

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